Home > Products > Screening Compounds P53033 > 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine - 935505-76-3

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine

Catalog Number: EVT-1779742
CAS Number: 935505-76-3
Molecular Formula: C7H9ClN4
Molecular Weight: 184.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound was synthesized via a coupling reaction between 3-(4-chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine and subsequently analyzed via docking studies. []
  • Relevance: This compound shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine structure with 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine. The key structural difference is the presence of a substituted benzyl group attached to the nitrogen atom at the 4-position of the pyrimidine ring in N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. []

4-[(2E)-2-Benzylidenehydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound served as a ligand for complexation with various transition metals (Fe(II), Mn(II), Co(II), Ni(II), Pd(II), Zn(II), Cu(II), Cd(II), and Hg(II)). These metal complexes were investigated for their antimicrobial and antioxidant activities. []
  • Relevance: This compound shares the core 7H-pyrrolo[2,3-d]pyrimidine structure with 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine. The distinction lies in the presence of a (2E)-2-benzylidenehydrazinyl substituent at the 4-position of the pyrimidine ring instead of the methanamine group found in 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine. []

N4-Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines

  • Compound Description: This series of compounds was designed for dual inhibition of epidermal growth factor receptor kinase (EGFR) and aurora kinase A (AURKA). They exhibited nanomolar inhibition of EGFR and micromolar inhibition of AURKA. []
  • Relevance: These compounds are structurally related to 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine through their shared 7H-pyrrolo[2,3-d]pyrimidin-4-amine core. The key difference lies in the presence of various phenyl substituents on the nitrogen at the 4-position in the N4-Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines, as opposed to the methanamine group in 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine. []

(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides

  • Compound Description: This series of halogenated compounds was investigated for their anticancer properties. They displayed cytotoxic effects against various cancer cell lines and showed potent inhibition of several enzymes, including EGFR, Her2, VEGFR2, and CDK2. []
  • Relevance: These compounds share the 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety with 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine. The structural variation arises from the presence of an (E)-N’-benzylidenebenzohydrazide group linked to the nitrogen at the 4-position of the pyrimidine ring, differentiating them from 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine. []
Overview

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo-pyrimidine structure, which is known for its ability to interact with biological targets, making it a subject of various pharmacological studies.

Source

The compound is derived from the pyrrolo[2,3-d]pyrimidine framework, which has been extensively studied for its applications in drug development. Research indicates that derivatives of this structure can exhibit significant activity against various targets, including kinases and other enzymes involved in critical biological pathways .

Classification

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine belongs to the class of heterocyclic compounds, specifically pyrimidines. These compounds are characterized by their fused ring systems and nitrogen-containing heterocycles, which contribute to their diverse chemical reactivity and biological properties.

Synthesis Analysis

Methods

The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine typically involves several key steps:

  1. Starting Material: The synthesis often begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a precursor.
  2. Amination: The chlorinated compound undergoes nucleophilic substitution with an amine source to introduce the methanamine group.
  3. Reduction: In some cases, reduction steps may be employed to achieve the desired amine functionality.

Technical Details

The synthesis can be operationally simple yet requires careful control of reaction conditions such as temperature and pH to optimize yields. For example, using tetrabutylammonium hydrogensulfate as a phase-transfer catalyst can significantly improve reaction rates and product purity .

Molecular Structure Analysis

Structure

The molecular structure of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine features a bicyclic framework composed of a pyrrole ring fused to a pyrimidine ring. The presence of the methanamine group at the 4-position of the pyrimidine ring imparts specific chemical properties that facilitate interactions with biological targets.

Data

  • Molecular Formula: C8_{8}H10_{10}N4_{4}
  • Molecular Weight: 162.19 g/mol
  • Structural Representation: The compound can be represented using standard chemical notation or through computational models that visualize its three-dimensional conformation.
Chemical Reactions Analysis

Reactions

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can participate in various chemical reactions typical of amines and heterocycles:

  1. Substitution Reactions: The amine group can act as a nucleophile, participating in further substitution reactions with electrophiles.
  2. Condensation Reactions: It can also engage in condensation reactions with carbonyl compounds to form imines or related structures.
  3. Complexation: The nitrogen atoms in the structure may coordinate with metal ions or other electrophilic species, leading to complex formation.

Technical Details

The reactivity profile of this compound suggests potential applications in synthesizing more complex molecules for drug discovery and development.

Mechanism of Action

Process

The mechanism of action for compounds derived from 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is primarily linked to their ability to inhibit specific enzymes or receptors involved in signaling pathways. For instance:

  1. Kinase Inhibition: Many derivatives have been shown to act as selective inhibitors of protein kinases, including protein kinase B (Akt), which plays a crucial role in cell survival and metabolism.
  2. Cellular Impact: By inhibiting these kinases, the compounds can modulate cellular processes such as proliferation and apoptosis, making them valuable in cancer therapy.

Data

Studies have reported that certain derivatives exhibit nanomolar potency against their targets, indicating strong potential for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents like water and methanol; solubility varies based on substituents on the core structure.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: The amine group makes it reactive towards electrophiles and susceptible to oxidation under certain conditions.

Relevant data from studies indicate that modifications to the core structure can enhance solubility and stability while maintaining biological activity .

Applications

Scientific Uses

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine and its derivatives are primarily explored for their roles in:

  1. Drug Development: As potential therapeutics targeting various diseases such as cancer and autoimmune disorders.
  2. Biochemical Research: Used as tools to study signaling pathways involving protein kinases.
  3. Material Science: Investigated for their potential applications in creating functionalized polymers or materials due to their reactive amine groups.
Introduction to 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine in Medicinal Chemistry

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine represents a privileged chemical scaffold in modern medicinal chemistry, characterized by its bicyclic heteroaromatic structure that combines pyrrole and pyrimidine rings with an aminomethyl substituent at the C4 position. This core structure serves as a versatile pharmacophore that mimics the purine nucleobase architecture while offering enhanced opportunities for synthetic modification and target selectivity. The scaffold's significance stems from its ability to engage in multiple hydrogen bonding interactions through the N1 and N3 nitrogen atoms of the pyrimidine ring, while the fused pyrrole ring provides a planar hydrophobic surface for π-stacking interactions. The aminomethyl group at C4 serves as a critical vector for introducing diverse substituents that modulate pharmacokinetic properties and target affinity. These features collectively establish 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine as a foundational building block in the design of targeted therapies, particularly for kinase-mediated diseases [3] [5].

Role as a Privileged Scaffold in Kinase Inhibitor Design

The 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine scaffold has emerged as a central structural motif in kinase inhibitor development due to its exceptional ability to interact with the ATP-binding sites of protein kinases while achieving remarkable selectivity profiles. This scaffold's privileged status is demonstrated through several key pharmacological advantages:

  • Hydrogen Bonding Capacity: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring form critical hydrogen bonds with kinase hinge region residues, mimicking the natural adenine-kinase interactions. This binding mode provides high-affinity anchoring that can be optimized through substitutions on the scaffold [4].

  • Spatial Flexibility for Selectivity Modulation: The aminomethyl group at C4 serves as a molecular "spacer" that projects hydrophobic substituents into specific pockets adjacent to the ATP-binding site. This feature enables medicinal chemists to fine-tune selectivity by exploiting structural differences between closely related kinases. For instance, modifications at this position have yielded inhibitors with >150-fold selectivity for PKB over the structurally homologous PKA kinase [1].

  • Biopharmaceutical Optimization: The scaffold demonstrates remarkable tolerance for structural modifications that enhance drug-like properties without compromising target engagement. Conversion of the 4-aminomethyl moiety to 4-carboxamides significantly improved metabolic stability and oral bioavailability in PKB inhibitors while retaining nanomolar potency [1]. Similarly, the incorporation of three-dimensional spiro systems, as seen in JAK inhibitors like Delgocitinib (JTE-052), has yielded compounds with excellent physicochemical properties for dermatological applications [3] [5].

Table 1: Impact of C4-Substituents on Kinase Selectivity in Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundC4-SubstituentPKBβ IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/PKB)
CCT128930 (2)4-Chlorobenzyl6.0 ± 1.5168 ± 3628-fold
104-tert-Butylbenzyl27 ± 183400126-fold
122,4-Dichlorobenzyl8.51300153-fold
142,6-Dichlorobenzyl203300165-fold
182-Naphthyl7.049070-fold

The structural versatility of the scaffold is exemplified across multiple kinase targets:

  • PKB/Akt Inhibitors: Optimization of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines produced ATP-competitive inhibitors with nanomolar potency against PKB, a crucial node in the PI3K signaling pathway frequently dysregulated in cancers. The most selective analogues demonstrated strong inhibition of human tumor xenograft growth in murine models at well-tolerated doses [1].

  • BTK Inhibitors: Derivatives bearing the 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine core have been developed as reversible Bruton's tyrosine kinase inhibitors, with compound 28a exhibiting an IC₅₀ of 3.0 nM against BTK enzyme. This compound demonstrated significant anti-arthritic effects in collagen-induced arthritis models through effective inhibition of BTK Y223 auto-phosphorylation and downstream signaling [4].

  • JAK Inhibitors: The scaffold has enabled the development of isoform-selective Janus kinase inhibitors. (R)-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile ((R)-6c) was identified as a JAK1-selective inhibitor (IC₅₀ = 8.5 nM) with a 48-fold selectivity over JAK2, demonstrating efficacy in CIA and AIA models [7].

Historical Evolution in Drug Discovery Pipelines

The development of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine-based therapeutics represents a compelling case study in rational scaffold optimization, tracing a path from fragment-based screening hits to clinical candidates:

  • Early Discovery (2000-2010): The scaffold emerged from fragment-based screening approaches that identified simple pyrrolo[2,3-d]pyrimidine derivatives as weak kinase binders. Initial leads such as 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930) demonstrated proof-of-concept as PKB inhibitors with moderate potency (PKBβ IC₅₀ = 6.0 nM) and 28-fold selectivity over PKA. However, these early compounds suffered from high clearance and low oral bioavailability due to metabolic vulnerabilities of the 4-amino-4-benzylpiperidine moiety [1].

  • Scaffold Optimization (2010-2015): This period witnessed strategic modifications to address the pharmacokinetic limitations of first-generation compounds. Key innovations included:

  • Replacement of metabolically labile groups with carboxamide functionalities
  • Introduction of halogenated benzyl groups to enhance selectivity through steric discrimination
  • Development of improved synthetic routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursors, achieving 91% yield through optimized cyclization conditions [3] [5]

These efforts produced 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as second-generation PKB inhibitors with enhanced metabolic stability and oral bioavailability. Concurrently, scaffold-hopping approaches led to the identification of the spirocyclic derivative Delgocitinib (JTE-052), which became the first approved JAK inhibitor for topical treatment of atopic dermatitis in Japan [3].

Table 2: Evolution of Key Derivatives in Drug Discovery Pipelines

GenerationKey DerivativesTargetImprovementsSynthetic Advancements
First (2000-2010)CCT128930PKBModerate potency and selectivityMulti-step synthesis with moderate yields
Second (2010-2015)Piperidine-4-carboxamidesPKBImproved metabolic stability, oral bioavailabilityHigh-yield cyclization (91%) of precursors
Third (2015-Present)Delgocitinib (JTE-052)JAKTopical efficacy, favorable safety profileIntroduction of spiro scaffolds
  • Contemporary Developments (2015-Present): Recent innovations have focused on enhancing target selectivity and tissue-specific distribution. The integration of computational chemistry and structure-based drug design has enabled the development of isoform-selective kinase inhibitors, exemplified by the JAK1-selective compound (R)-6c. Synthetic methodologies have concurrently advanced, with modern routes achieving 31% overall yield from di-Me malonate through optimized seven-step sequences [3] [5]. These developments have expanded the therapeutic applications of the scaffold beyond oncology to inflammatory and dermatological conditions, capitalizing on the scaffold's adaptability to different administration routes and formulation requirements.

The synthetic evolution of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine derivatives has been instrumental in their drug discovery trajectory. Early synthetic routes relied on multi-step sequences with moderate yields, but contemporary methods have achieved significant improvements through:

  • Optimized cyclization of 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine using hydrochloric acid in water, yielding 91% of the key 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate [5]
  • Seven-step synthesis from di-Me malonate achieving 31% overall yield [3]
  • Regioselective functionalization at the C4 position through Pd-catalyzed cross-coupling and nucleophilic substitution reactions [3] [5]

These synthetic advances have enabled efficient exploration of structure-activity relationships and accelerated the progression of optimized derivatives through preclinical development pipelines.

Properties

CAS Number

935505-76-3

Product Name

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C7H8N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,3,8H2,(H,9,10,11)

InChI Key

DXZREIOBIMNXBT-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=NC(=C21)CN

Canonical SMILES

C1=CNC2=NC=NC(=C21)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.